molecular formula C26H33N5O3 B570544 Valsartan Ethyl Ester CAS No. 1111177-30-0

Valsartan Ethyl Ester

カタログ番号 B570544
CAS番号: 1111177-30-0
分子量: 463.582
InChIキー: BTSNVLAJCYDJEU-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valsartan Ethyl Ester is an impurity of Valsartan . It is also known as Valsartan Acid Ethyl Ester . The molecular formula of Valsartan Ethyl Ester is C26 H33 N5 O3 and it has a molecular weight of 463.57 . It is an analog of Valsartan, which is a highly selective antagonist of the angiotensin II AT1-receptor . Valsartan is used in the treatment of hypertension .


Synthesis Analysis

The synthesis of Valsartan involves several steps. One approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . Another method involves directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole and its Negishi coupling with aryl bromide .


Molecular Structure Analysis

The molecular structure of Valsartan Ethyl Ester is complex, with a molecular formula of C26 H33 N5 O3 .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Valsartan include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .


Physical And Chemical Properties Analysis

Valsartan Ethyl Ester is hydrophobic in nature . The use of ethyl cellulose and poly(methyl methacrylate) polymers in the formation of drug-loaded nanoparticles can increase the solubility of the drug in the model intestinal medium .

科学的研究の応用

  • Synthesis and Industrial Production : Valsartan has been synthesized through methods like palladium-catalyzed Suzuki coupling, offering a more suitable approach for industrial production (Zhang et al., 2008); (Zhang et al., 2006).

  • Continuous Synthesis in Flow Chemistry : A continuous synthesis approach for a valsartan precursor has been developed, showing the potential for efficient and scalable production (Hiebler et al., 2019).

  • Enhancing Bioavailability : Research on valsartan-loaded nanoparticles using polymers like ethyl cellulose and poly(methyl methacrylate) has indicated potential improvements in drug solubility and bioavailability (Hajba-Horváth et al., 2020).

  • Valsartan in Cardiovascular Therapy : Valsartan has been evaluated for its efficacy in treating conditions like hypertension, chronic heart failure, and after myocardial infarction (Winkelmann, 2004); (Cohn et al., 2000).

  • Comparative Efficacy in Hypertensive Patients : Studies have compared the efficacy of valsartan against other antihypertensives like amlodipine in high cardiovascular risk patients (Julius et al., 2004).

  • Role in Nitric Oxide Synthesis : Valsartan has been shown to promote nitric oxide synthesis in endothelial cells, contributing to its cardiovascular protective effects (Zhao et al., 2017).

  • Hepatic Uptake and Biliary Excretion : The involvement of organic anion transporters in the hepatic uptake and biliary excretion of valsartan has been documented, providing insights into its metabolism (Yamashiro et al., 2006).

  • Improving Solubility and Bioavailability : Studies have focused on solid dispersions and other formulations of valsartan to enhance its solubility and bioavailability (Xu et al., 2018); (Jensen et al., 2010).

  • Transdermal Delivery System : Ethosomal carriers have been developed for transdermal delivery of valsartan, indicating an alternative to oral administration (Bhosale & Avachat, 2013).

  • Antidepressant and Antianxiety Effects : Valsartan has shown potential antidepressant and antianxiety effects, along with promoting hippocampal neurogenesis and BDNF expression in animal models (Ping et al., 2014).

  • Long-term Experience and Safety Profile : The safety and tolerability of valsartan over a decade have been well documented, including its effects on blood pressure, heart failure, and post-myocardial infarction (Black et al., 2009).

  • Enhanced Nanosuspension Formulation : Valsartan nanosuspension prepared using high-pressure homogenization has shown increased plasma bioavailability and enhanced antihypertensive activity (Gora et al., 2016).

  • Stability-Indicating Chromatographic Analysis : A high-performance thin-layer chromatographic method has been developed for the analysis of valsartan, providing a stability-indicating tool for quality control (Shrivastava et al., 2009).

  • Pharmacological Profile : The pharmacological profile of valsartan, including its specificity for the AT1 receptor and antihypertensive efficacy, has been extensively reviewed (Chiolero & Burnier, 1998).

  • Administration Time-Dependent Effects : The effects of valsartan on ambulatory blood pressure depending on the time of administration have been studied, providing insights into optimizing antihypertensive therapy (Hermida et al., 2003).

  • Postmarketing Safety Surveillance : A large-scale postmarketing surveillance study in England has monitored the safety of valsartan, confirming its safety profile in general practice settings (Biswas et al., 2002).

  • Physicochemical Profiling : A detailed study of the ionization constants and distribution coefficients of valsartan has been conducted, offering a comprehensive understanding of its physicochemical properties (Tosco et al., 2008).

将来の方向性

Recent research has focused on the continuous synthesis of a late-stage precursor of Valsartan in three steps . This involves the use of different reactor designs and the combination of individual reaction modules . The targeted Valsartan precursor was obtained with up to 96% overall yield . This approach could potentially improve the efficiency and yield of Valsartan synthesis in the future.

特性

IUPAC Name

ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNVLAJCYDJEU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valsartan Ethyl Ester

Citations

For This Compound
1
Citations
何莉梅 - 2011 - 中南大学
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。